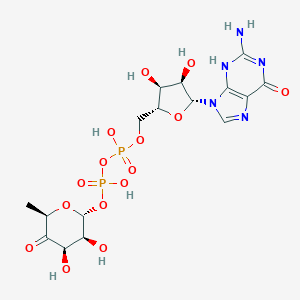
GDP-4-keto-6-deoxymannose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GDP-4-dehydro-6-deoxy-alpha-D-mannose is a GDP-sugar having 4-dehydro-6-deoxy-alpha-D-mannose as the sugar portion. It has a role as an Escherichia coli metabolite and a mouse metabolite. It derives from a GDP-alpha-D-mannose. It is a conjugate acid of a GDP-4-dehydro-6-deoxy-alpha-D-mannose(2-).
GDP-4-keto-6-deoxymannose is a natural product found in Homo sapiens with data available.
Aplicaciones Científicas De Investigación
Biosynthesis of GDP-L-Fucose
GDP-4-keto-6-deoxymannose serves as a precursor in the enzymatic pathway leading to GDP-L-fucose. The enzyme GDP-mannose 4,6-dehydratase catalyzes the conversion of GDP-D-mannose to this compound, which is then further processed by GDP-L-fucose synthase to yield GDP-L-fucose. This pathway is critical for producing fucosylated glycans that are involved in various biological functions, including cell signaling and pathogen recognition .
Role in Bacterial Pathogenesis
The compound is significant in the biosynthesis of O-antigens found in Gram-negative bacteria, which contribute to virulence and immune evasion. Enzymes such as this compound 3-dehydratase (ColD) are responsible for specific modifications of this nucleotide sugar that ultimately lead to the formation of dideoxysugars like colitose, which are integral to bacterial lipopolysaccharides .
Case Study: ColD Enzyme
Research has shown that ColD catalyzes the removal of a hydroxyl group from this compound, facilitating the synthesis of colitose. This process is essential for the structural integrity of bacterial membranes and plays a role in pathogenicity, particularly in species such as Escherichia coli and Yersinia pseudotuberculosis .
Therapeutic Targeting
Given its involvement in fucosylation and bacterial pathogenesis, this compound and its associated enzymes are potential targets for therapeutic interventions. Inhibiting these enzymes could disrupt fucosylation processes that are critical for tumor metastasis and bacterial infection mechanisms .
Biotechnological Applications
The enzymatic pathways involving this compound can be harnessed for biotechnological applications, including the development of glycosylation strategies in recombinant protein production. By manipulating these pathways, researchers can produce glycoproteins with specific fucosylation patterns, enhancing their therapeutic efficacy .
Enzyme Reactions Involving this compound
| Enzyme | Reaction | Product |
|---|---|---|
| GDP-mannose 4,6-dehydratase | GDP-D-mannose → this compound + H₂O | This compound |
| GDP-L-fucose synthase | This compound + NADP⁺ → GDP-L-fucose + NADPH | GDP-L-fucose |
| ColD (this compound 3-dehydratase) | This compound → Colitose + H₂O | Colitose |
Structural Insights from Case Studies
Propiedades
Número CAS |
18186-48-6 |
|---|---|
Fórmula molecular |
C16H23N5O15P2 |
Peso molecular |
587.3 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,6R)-3,4-dihydroxy-6-methyl-5-oxooxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H23N5O15P2/c1-4-7(22)9(24)11(26)15(33-4)35-38(30,31)36-37(28,29)32-2-5-8(23)10(25)14(34-5)21-3-18-6-12(21)19-16(17)20-13(6)27/h3-5,8-11,14-15,23-26H,2H2,1H3,(H,28,29)(H,30,31)(H3,17,19,20,27)/t4-,5-,8-,9+,10-,11+,14-,15-/m1/s1 |
Clave InChI |
PNHLMHWWFOPQLK-BKUUWRAGSA-N |
SMILES |
CC1C(=O)C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O |
SMILES isomérico |
C[C@@H]1C(=O)[C@@H]([C@@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3NC(=NC4=O)N)O)O)O)O |
SMILES canónico |
CC1C(=O)C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3NC(=NC4=O)N)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















